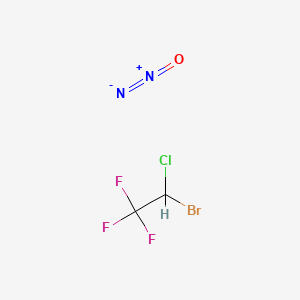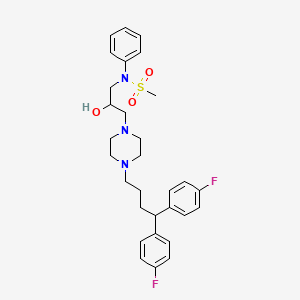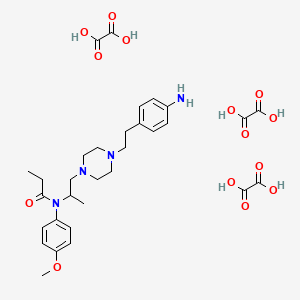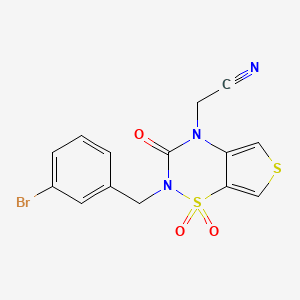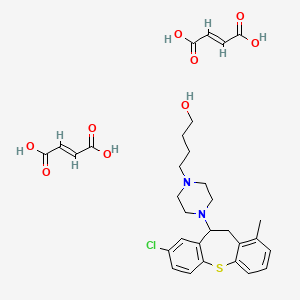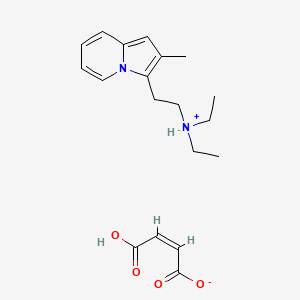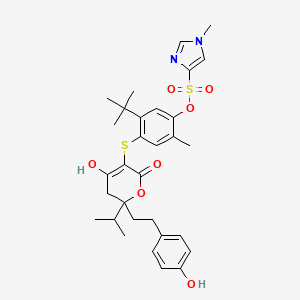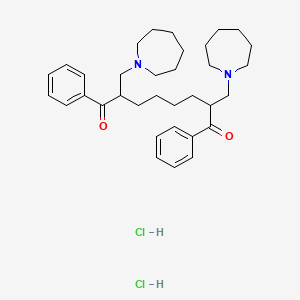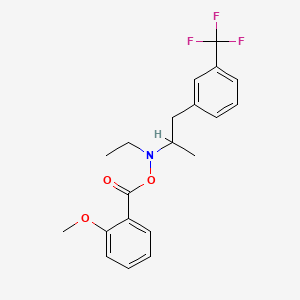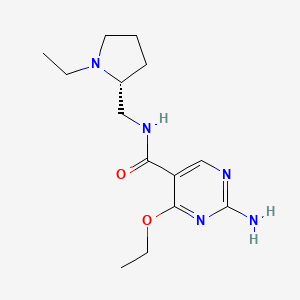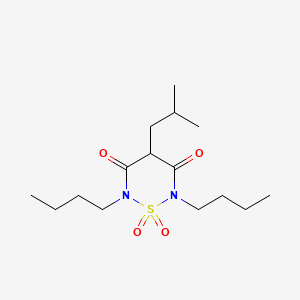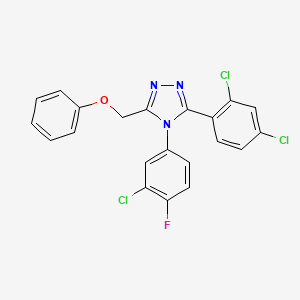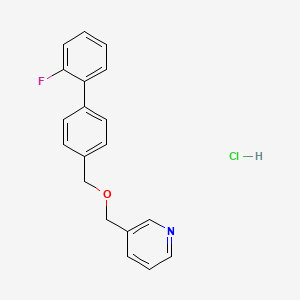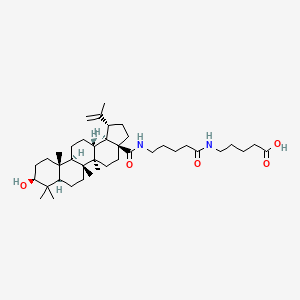
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid is a complex organic compound derived from betulinic acid. This compound is known for its potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a lupane skeleton, makes it a subject of interest for researchers exploring its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid typically involves multiple steps, starting from betulinic acid. The process includes:
Activation of Betulinic Acid: Betulinic acid is first activated by converting it into its acyl chloride derivative using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride derivative is then reacted with 5-aminopentanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The final product is purified using techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amides with different functional groups.
Scientific Research Applications
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: The parent compound from which N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Oleanolic Acid: A compound with a similar structure and potential therapeutic uses.
Properties
CAS No. |
150840-70-3 |
|---|---|
Molecular Formula |
C40H66N2O5 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
5-[5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]pentanoylamino]pentanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-25-10-8-12-32(44)41-24-11-9-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChI Key |
HPIWXASEEMYZCJ-KUFQZFQGSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)NCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


